
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of fluorenylidene groups attached to a butanedioic acid backbone, solvated with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol typically involves the reaction of fluorenylidene derivatives with butanedioic acid under controlled conditions. One common method involves the use of boron trifluoride as a catalyst to facilitate the reaction between coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorenylidene derivatives.
Substitution: The fluorenylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylidene alcohols.
Aplicaciones Científicas De Investigación
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol involves its interaction with various molecular targets and pathways The fluorenylidene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone: A simpler derivative with a ketone functional group.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the butanedioic acid backbone.
Uniqueness
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is unique due to its specific structural arrangement and the presence of ethanol as a solvate. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
869881-66-3 |
|---|---|
Fórmula molecular |
C32H24O5 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
2,3-di(fluoren-9-ylidene)butanedioic acid;ethanol |
InChI |
InChI=1S/C30H18O4.C2H6O/c31-29(32)27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(33)34)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26;1-2-3/h1-16H,(H,31,32)(H,33,34);3H,2H2,1H3 |
Clave InChI |
JNBAKERYSIMXBW-UHFFFAOYSA-N |
SMILES canónico |
CCO.C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=C4C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
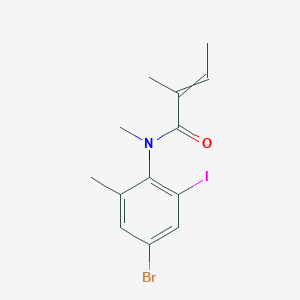
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
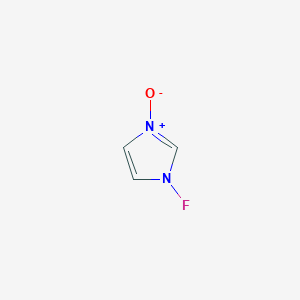
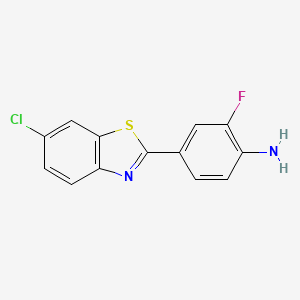
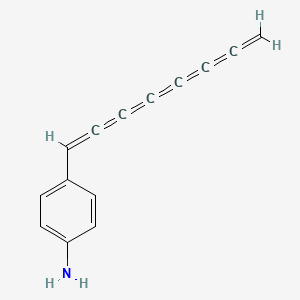
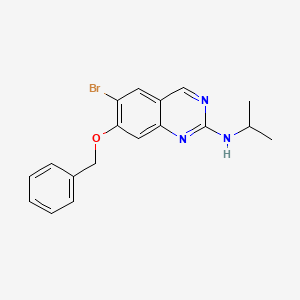
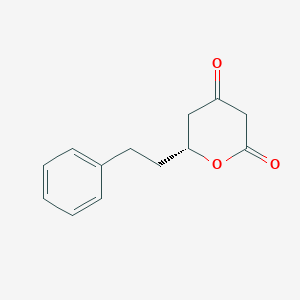
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
